C.I. Acid Blue 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKJYWPWWBSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-95-0 | |
| Record name | C.I. Acid Blue 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 204-165-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Relevant to C.i. Acid Blue 1
Investigation of Synthesis Reaction Pathways
The industrial production of C.I. Acid Blue 1 relies on a well-established sequence of reactions common to many triarylmethane dyes. This process fundamentally involves the electrophilic substitution on activated aromatic rings, followed by an oxidation step to yield the final chromophore.
Condensation and Oxidation Processes in Triarylmethane Dye Synthesis
The synthesis of this compound is achieved through the condensation of two key reactants: 4-Formylbenzene-1,3-disulfonic acid and N,N-diethylbenzenamine. worlddyevariety.com This reaction is a specific example of the general "aldehyde method" for preparing triarylmethane dyes. mdpi.com
Condensation to Form a Leuco Base: The process begins with an acid-catalyzed electrophilic substitution reaction. One molecule of 4-Formylbenzene-1,3-disulfonic acid reacts with two molecules of N,N-diethylbenzenamine. worlddyevariety.com The aldehyde group on the formylbenzene derivative provides the central carbon atom of the resulting triarylmethane structure. This condensation reaction proceeds through a diarylmethanol intermediate. Protonation of the intermediate's hydroxyl group and subsequent loss of water generates a carbocation, which then allows the second molecule of the arylamine to react. The product of this stage is a colorless, reduced form of the dye known as a leuco base. mdpi.comnih.gov The reaction mass is typically made alkaline to precipitate the leuco base and remove excess reactants. mdpi.com
Oxidation to the Final Dye: The colorless leuco base must be oxidized to form the final, intensely colored dye. nih.gov This crucial step creates the conjugated system of double bonds responsible for the dye's ability to absorb light in the visible spectrum. Various oxidizing agents can be employed for this transformation, with historical and industrial methods using compounds like lead dioxide (PbO₂) or manganese dioxide (MnO₂). mdpi.com The oxidation of the leuco base generates the carbinol base, which, upon treatment with acid, yields the final cationic dye. mdpi.com The product is then converted into its sodium salt form. worlddyevariety.com
| Reactant | Role in Synthesis | Stoichiometric Ratio |
|---|---|---|
| 4-Formylbenzene-1,3-disulfonic acid | Provides the central carbon atom and the disulfonated phenyl group. | 1 equivalent |
| N,N-diethylbenzenamine | Acts as the nucleophile, providing the two diethylaminophenyl groups. | 2 equivalents |
Derivatization Strategies for Research Applications
The functional groups present in this compound, namely the sulfonic acid and tertiary amine moieties, offer sites for chemical modification. These derivatization strategies are employed in research to alter the molecule's properties for specific applications, such as enhancing its utility in analytical methods or studying the fundamental reactivity of its constituent parts.
Modification for Enhanced Analytical Detectability
In many analytical applications, particularly those involving complex biological matrices, it is often necessary to modify a target molecule to improve its detection sensitivity and specificity. Chemical derivatization is a common strategy to overcome challenges like poor ionization efficiency in mass spectrometry or insufficient retention in liquid chromatography.
A prevalent technique involves attaching a chemical "tag" to the analyte that possesses desirable physical and chemical properties. For instance, a derivatization reagent can be selected that introduces a specific element with a unique isotopic pattern, such as bromine. The presence of bromine's distinct isotope signature (approximately equal abundances of ⁷⁹Br and ⁸¹Br) provides a clear and easily recognizable pattern in a mass spectrum, facilitating positive identification of the derivatized species. This approach has been successfully used for the analysis of small molecules containing carboxylic acid groups, where a bromine-containing amine is coupled to the acid. A similar principle could be applied to the sulfonic acid groups of this compound to enhance its mass spectrometric detection in complex research samples.
Functional Group Interconversion Studies
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, involving the transformation of one functional group into another. Such studies are fundamental to understanding chemical reactivity and creating novel molecular structures. The sulfonic acid groups of this compound are a key site for potential interconversions.
While sulfonic acids themselves are relatively stable, they can be converted into more reactive intermediates, such as sulfonyl chlorides (R-SO₂Cl), by reacting them with reagents like thionyl chloride. These sulfonyl chlorides are versatile precursors that can undergo nucleophilic substitution reactions. For example, a sulfonyl chloride can be converted into a sulfonate ester (R-SO₂OR') by reacting it with an alcohol. These sulfonate esters are excellent leaving groups in substitution reactions, allowing for their conversion into a wide array of other functional groups, such as halides, azides, or nitriles, by reacting them with the appropriate nucleophiles. These transformations provide pathways to systematically modify the dye's structure and properties for research purposes.
Kinetic and Thermodynamic Analysis of Chemical Reactions
Reaction Rate Constant Determination in Oxidation Reactions
Kinetic studies on the discoloration of this compound by persulfate have been conducted to understand its oxidative degradation. Research has shown that the disappearance of the dye's blue color follows first-order kinetics with respect to both the food colorant and the persulfate concentration. The rate of this discoloration is influenced by factors such as temperature and the concentration of catalysts like Fe(II).
By studying the reaction at different temperatures, key thermodynamic activation parameters for the discoloration of this compound in the presence of persulfate have been determined. These parameters provide quantitative measures of the energy barrier and the molecular arrangement in the transition state of the reaction.
| Parameter | Symbol | Value (in presence of Fe(II)) | Unit |
|---|---|---|---|
| Activation Energy | Ea | 39.1 | kJ/mol |
| Enthalpy of Activation | ΔH# | 36.6 | kJ/mol |
| Entropy of Activation | ΔS# | -177.9 | J/(mol·K) |
| Gibbs Free Energy of Activation | ΔG# | 89.5 | kJ/mol |
Data sourced from a kinetic study on the discoloration of Acid Blue 1. scielo.org.za
Activation Energy Analysis in Synthetic Pathways for this compound
The synthesis of this compound, a triphenylmethane (B1682552) dye, involves multi-step chemical transformations, primarily centered around electrophilic aromatic substitution. An analysis of the activation energy (Ea) for these pathways is crucial for optimizing reaction conditions, maximizing yield, and ensuring the desired product is formed efficiently. While specific, publicly available kinetic studies detailing the precise activation energy values for every step in the synthesis of this compound are limited, the principles governing these reactions are well-established in organic chemistry. The key synthetic steps include the condensation of aromatic precursors followed by sulfonation and oxidation.
Activation Energy in Electrophilic Aromatic Substitution
The formation of the carbon skeleton of this compound proceeds via an electrophilic aromatic substitution mechanism. This type of reaction involves an electrophile attacking an aromatic ring, leading to the substitution of a hydrogen atom. The reaction mechanism consists of two main steps:
The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step and has a high activation energy due to the temporary loss of aromaticity.
A proton is removed from the arenium ion, restoring the aromaticity of the ring. This step is generally fast and has a low activation energy.
The energy profile of this reaction is characterized by two transition states and one intermediate (the arenium ion). The activation energy (Ea) is the energy difference between the reactants and the first transition state, which is the highest energy barrier in the reaction coordinate.
The reactivity of the aromatic ring is heavily influenced by the substituents it carries. Electron-donating groups (EDGs) activate the ring by increasing its electron density, which stabilizes the carbocation intermediate, thereby lowering the activation energy and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) deactivate the ring by decreasing its electron density, which destabilizes the intermediate and increases the activation energy. In the synthesis of this compound, the N,N-diethylamino group on the aniline (B41778) precursor is a strong activating group, which significantly lowers the activation energy for the electrophilic attack.
Activation Energy in Sulfonation
Sulfonation is a critical step to impart water solubility to the dye molecule and is another example of electrophilic aromatic substitution. This reaction involves replacing a hydrogen atom on the aromatic ring with a sulfonic acid (–SO₃H) group. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from sulfuric acid.
The sulfonation reaction is reversible, and its position on the aromatic ring can be controlled by thermodynamic or kinetic factors. The activation energy for sulfonation is influenced by the concentration of the sulfonating agent and the reaction temperature. The presence of other substituents on the ring also affects the activation energy in the same way as described for general electrophilic aromatic substitution. The sulfonic acid groups themselves are deactivating, meaning that the introduction of the first sulfonate group will increase the activation energy for the introduction of a second one.
The following table summarizes the general effect of substituent groups on the activation energy of the key synthetic reaction.
| Reaction Step | Substituent Group on Aromatic Ring | Effect on Ring Electron Density | Effect on Arenium Ion Intermediate | Effect on Activation Energy (Ea) |
| Electrophilic Attack | N,N-diethylamino (Activating) | Increases | Stabilization | Decreases |
| Sulfonation | Sulfonic Acid (Deactivating) | Decreases | Destabilization | Increases |
This qualitative analysis underscores the importance of the electronic properties of the precursors in determining the energetic feasibility and rate of the synthetic pathways leading to this compound.
Advanced Analytical Techniques for Characterization of C.i. Acid Blue 1
Spectroscopic Methods
Spectroscopic techniques are instrumental in providing information about the molecular structure and concentration of C.I. Acid Blue 1 by measuring its interaction with electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of this compound, owing to the dye's strong absorption of light in the visible region of the electromagnetic spectrum. This characteristic is directly related to its color and the conjugated π-electron system within its triphenylmethane (B1682552) structure. The UV-Vis spectrum of this compound typically exhibits distinct absorption bands. For instance, a characteristic spectrum shows absorption maxima around 312 nm, 412 nm, and a prominent peak at approximately 640 nm. uctm.edu The band at 640 nm is responsible for the dye's blue color.
Reaction Monitoring: The intensity of the absorption bands in the UV-Vis spectrum is proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. This principle is effectively utilized to monitor the progress of reactions involving this compound, such as degradation or discoloration processes. For example, in studies of the discoloration of Acid Blue 1 by oxidizing agents like persulfate, the decrease in the absorbance at the 640 nm peak over time provides a direct measure of the rate of reaction. uctm.edu By recording spectra at regular intervals, kinetic data can be obtained, allowing for the determination of reaction order and rate constants.
Quantification: UV-Vis spectroscopy also serves as a straightforward and rapid method for the quantification of this compound in solutions. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is widely applied in quality control and in studies assessing the removal of the dye from wastewater.
| Parameter | Wavelength (nm) | Application |
| Absorption Maximum 1 | ~312 | Aromatic content analysis |
| Absorption Maximum 2 | ~412 | Monitoring of intermediates |
| Absorption Maximum 3 (λmax) | ~640 | Quantification and discoloration monitoring |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the mechanism of this compound adsorption onto various materials. FTIR analysis provides information about the vibrational modes of the functional groups present in the dye molecule and the adsorbent. By comparing the FTIR spectra of the adsorbent before and after the adsorption of this compound, it is possible to identify the functional groups involved in the binding process.
When this compound is adsorbed onto a surface, changes in the positions and intensities of the vibrational bands of its functional groups, such as sulfonate (-SO3-), amine (-N(C2H5)2), and aromatic rings (C=C), can be observed. For instance, a shift in the vibrational frequency of the sulfonate groups can indicate their involvement in electrostatic interactions with the adsorbent surface. Similarly, changes in the bands corresponding to the amine groups or the aromatic rings can suggest their role in the adsorption mechanism, which may include hydrogen bonding or van der Waals forces. The analysis of these spectral changes provides valuable insights into the nature of the interaction between the dye and the adsorbent at a molecular level.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Potential Role in Adsorption |
| Sulfonate (S=O stretching) | 1030 - 1070 and 1150 - 1260 | Electrostatic interactions, hydrogen bonding |
| Tertiary Amine (C-N stretching) | 1020 - 1250 | Electrostatic interactions (if protonated) |
| Aromatic Ring (C=C stretching) | 1450 - 1600 | π-π stacking interactions, van der Waals forces |
| Alkyl (C-H stretching) | 2850 - 2960 | van der Waals forces |
Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or when analyzing its degradation products.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation and analysis of non-volatile and thermally labile compounds like this compound and its degradation products. In a typical HPLC analysis, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For the analysis of this compound and its metabolites, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. The parent dye, being relatively nonpolar, is retained on the column, while more polar degradation products elute earlier. By monitoring the column effluent with a suitable detector, such as a UV-Vis or diode-array detector (DAD), a chromatogram is obtained where each peak corresponds to a different compound. The retention time is a characteristic property of a compound under specific chromatographic conditions and can be used for its identification by comparison with standards. HPLC is invaluable in environmental studies to track the breakdown of this compound and identify the resulting intermediate compounds.
| Compound | Hypothetical Retention Time (min) | Detection Wavelength (nm) |
| Polar Degradation Product 1 | 2.5 | 254 |
| Polar Degradation Product 2 | 3.8 | 254 |
| This compound | 7.2 | 640 |
| Nonpolar Degradation Product | 9.1 | 280 |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge-to-size ratio of the analyte. For anionic dyes like this compound, CE offers an excellent alternative to HPLC, particularly for the analysis of complex mixtures of dyes. The separation is typically carried out in a narrow-bore fused-silica capillary filled with a background electrolyte.
When coupled with Mass Spectrometry (MS), CE becomes a powerful tool for the unambiguous identification of the separated components. As the analytes elute from the capillary, they are introduced into the mass spectrometer, which measures their mass-to-charge ratio. This provides molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns. CE-MS is particularly advantageous for the analysis of small sample volumes and for the separation of structurally similar dyes that may be difficult to resolve by HPLC.
| Dye | Migration Time (min) | m/z [M-Na]⁻ |
| C.I. Acid Red 27 | 4.1 | 580.1 |
| C.I. Acid Yellow 23 | 5.3 | 512.1 |
| This compound | 6.5 | 544.2 |
| C.I. Food Black 1 | 7.9 | 846.2 |
Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable techniques for the rapid separation, isolation, and qualitative characterization of this compound. These methods involve spotting the sample onto a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass plate. The plate is then placed in a developing chamber with a suitable mobile phase, which moves up the plate by capillary action, separating the components of the sample based on their differential adsorption and solubility.
HPTLC offers significant improvements over conventional TLC in terms of resolution, sensitivity, and speed, utilizing plates with a smaller particle size and a thinner layer of the stationary phase. After development, the separated spots can be visualized under UV light or by spraying with a visualizing agent. The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic parameter used for identification. HPTLC is a cost-effective and versatile tool for screening purposes, purity checks, and the preliminary identification of this compound in various samples.
| Compound | Mobile Phase System | Rf Value | Detection Method |
| This compound | Ethyl acetate:Methanol:Water:Acetic acid (65:23:11:1) | ~0.45 | Visible blue spot, UV light |
| Impurity 1 | Ethyl acetate:Methanol:Water:Acetic acid (65:23:11:1) | ~0.60 | UV light |
| Impurity 2 | Ethyl acetate:Methanol:Water:Acetic acid (65:23:11:1) | ~0.25 | UV light |
Microscopic and Thermal Analysis
Microscopic and thermal analysis techniques are pivotal in understanding the physical and chemical changes that occur during the application and removal of this compound. These methods allow for the detailed examination of surface features, thermal stability, and crystalline structure.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of adsorbent materials before and after the adsorption of this compound. These studies are essential for understanding the mechanism of adsorption and the physical changes that occur on the adsorbent's surface.
Researchers have utilized SEM to study the surface of various adsorbents used for the removal of acid dyes. For instance, the surface morphology of pomelo pith was characterized before and after the adsorption of Acid Blue 25. The SEM images revealed that the initially rough and porous surface of the pomelo pith became smoother after dye adsorption, suggesting that the dye molecules had filled the pores and coated the surface of the adsorbent. mdpi.com Similarly, in a study involving the removal of Acid Blue 342 using a magnetic nanocomposite, SEM analysis showed that the adsorbent had rough surfaces with many visible fluffy mesoporous structures. ekb.eg
After the adsorption of dyes, the morphology of the adsorbent changes, and the pores initially present on its surface can become blocked by the dye molecules. researchgate.net The analysis of adsorbent materials used for methylene blue removal also showed that the surface of the adsorbent is often rough, irregular, and possesses pores of different sizes, which enhances the adsorption of the dye. researchgate.net
Table 1: Morphological Characteristics of Adsorbents Used for Acid Dye Removal Observed by SEM
| Adsorbent Material | Dye | Observation Before Adsorption | Observation After Adsorption |
|---|---|---|---|
| Pomelo Pith | Acid Blue 25 | Rough and porous surface | Smoother surface, pores filled with dye molecules mdpi.com |
| Fe2O3/Fe3O4 Nanocomposite | Acid Blue 342 | Rough surfaces with fluffy mesoporous structures ekb.eg | Surface coated with dye molecules |
These morphological studies provide direct visual evidence of the adsorption process and help in evaluating the effectiveness of different adsorbent materials for the removal of this compound and other similar dyes from aqueous solutions.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govtorontech.com DSC is a valuable tool for studying the thermal transitions of materials, such as melting, crystallization, and glass transitions, which can provide insights into the physical and chemical properties of dyes like this compound. torontech.compolymerinnovationblog.com
A DSC thermogram plots the heat flow against temperature, and thermal events appear as peaks or shifts in the baseline. torontech.com Endothermic events, such as melting, absorb heat, while exothermic events, like crystallization or curing, release heat. polymerinnovationblog.com The glass transition is observed as a step-like change in the baseline of the DSC curve. nih.gov
Table 2: Potential Thermal Transitions in Dyes Detectable by DSC
| Thermal Transition | Type of Event | Information Obtained |
|---|---|---|
| Melting | Endothermic Peak | Melting point, purity |
| Crystallization | Exothermic Peak | Crystallization temperature and enthalpy |
| Glass Transition | Baseline Shift (Step change) | Glass transition temperature (Tg) of amorphous regions |
The application of DSC to this compound could provide valuable information regarding its thermal stability, which is crucial for its application in various industrial processes and for understanding its fate in thermal degradation processes.
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. researchpublish.com It provides information on the arrangement of atoms within a crystal lattice and can be used to identify the phases present in a sample. In the context of this compound, XRD is primarily used to analyze the structural changes in adsorbent materials after the dye has been adsorbed onto their surface.
The interaction of dye molecules with the crystalline structure of an adsorbent can lead to noticeable changes in the XRD pattern. These changes can include shifts in the diffraction peaks, a decrease in peak intensity, or the disappearance of certain peaks. iosrjournals.org For example, a study on the adsorption of a phosphate, similar in anionic nature to acid dyes, onto red soil showed a visible difference in the diffraction pattern before and after adsorption, indicating an interaction with the adsorbent's crystal structure.
In the analysis of adsorbents used for dye removal, XRD patterns have shown that the intense peaks corresponding to a highly organized crystalline structure of the raw activated carbon can diminish in intensity after the adsorption of methylene blue. iosrjournals.org This has been attributed to the adsorption of the dye on the upper layer of the crystalline structure of the activated carbon surface. iosrjournals.org
Table 3: Typical XRD Observations on Adsorbents After Dye Adsorption
| Observation | Interpretation |
|---|---|
| Shift in diffraction peaks | Change in the unit cell parameters of the adsorbent's crystal lattice. |
| Decrease in peak intensity | Reduction in the crystallinity of the adsorbent material. |
| Disappearance of peaks | Loss of a specific crystalline phase or significant disruption of the crystal lattice. |
While direct XRD analysis of this compound powder could reveal its crystalline or amorphous nature, the technique is more commonly applied in adsorption studies to elucidate the mechanism of interaction between the dye and the adsorbent material at a structural level.
Environmental Remediation and Degradation Research on C.i. Acid Blue 1
Photocatalytic Degradation Investigations
Photocatalysis has emerged as a promising advanced oxidation process for the degradation of organic pollutants like C.I. Acid Blue 1. This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with a suitable light source, generates highly reactive species that can break down the complex dye molecule.
The photocatalytic degradation of organic compounds is initiated by the generation of an electron-hole pair (e⁻-h⁺) when a semiconductor catalyst is excited by UV radiation. The generated holes can oxidize hydroxyl ions in water to produce highly reactive hydroxyl radicals (•OH). Concurrently, electrons can be transferred to adsorbed molecular oxygen, forming superoxide (B77818) ions. The powerful and non-selective •OH radicals are the primary agents responsible for the degradation of the target pollutant. mdpi.com The degradation process involves the unselective attack of these radicals on the organic dye molecules, leading to their breakdown into simpler, less harmful compounds, and potentially complete mineralization into CO₂, H₂O, and mineral acids. unlv.edu
The fundamental mechanism of photocatalysis hinges on the generation of electron-hole pairs within the semiconductor catalyst upon light absorption. mdpi.com These charge carriers initiate the redox reactions that lead to the degradation of this compound.
The photogenerated holes (h⁺) possess strong oxidizing potential and can directly oxidize the dye molecules adsorbed on the catalyst surface. More importantly, they can react with water molecules or hydroxide (B78521) ions to form hydroxyl radicals (•OH), which are potent, non-selective oxidizing agents with an oxidative potential of +2.8 V. unlv.edu These hydroxyl radicals are the primary species responsible for the breakdown of the complex aromatic structure of this compound. unlv.edu
Simultaneously, the photo-excited electrons (e⁻) in the conduction band can react with dissolved oxygen molecules to produce superoxide radical anions (•O₂⁻). While less reactive than hydroxyl radicals, these superoxide radicals can also contribute to the degradation process. The efficient separation of these electron-hole pairs is crucial for enhancing photocatalytic activity, as it reduces the probability of their recombination. nih.gov
The kinetics of the photocatalytic degradation of this compound and similar dyes are often described by the pseudo-first-order model. researchgate.netmedcraveonline.com This model assumes that the concentration of one of the reactants (in this case, the hydroxyl radicals) remains relatively constant throughout the reaction. The rate of degradation is therefore proportional to the concentration of the dye.
The pseudo-first-order kinetic model can be expressed by the following equation:
ln(C₀/C) = k_app * t
Where:
C₀ is the initial concentration of the dye.
C is the concentration of the dye at time t.
k_app is the apparent pseudo-first-order rate constant.
Studies on the photocatalytic degradation of various acid dyes have demonstrated that a linear plot of ln(C₀/C) versus time confirms the applicability of the pseudo-first-order kinetic model. medcraveonline.com For instance, in the degradation of Acid Blue 9, the reaction time was found to increase exponentially with a linear increase in the initial dye concentration, which is characteristic of first-order reaction kinetics. iwra.org Similarly, kinetic studies on Acid Blue 113 also showed that a first-order kinetic model best described the degradation data. unlv.edu
Table 1: Kinetic Models for Dye Degradation
| Kinetic Model | Equation | Description |
|---|---|---|
| Pseudo-First-Order | ln(C₀/C) = k_app * t | The reaction rate is dependent on the concentration of one reactant. |
| Pseudo-Second-Order | 1/C - 1/C₀ = k₂ * t | The reaction rate is dependent on the concentration of two reactants. |
| Zero-Order | C₀ - C = k₀ * t | The reaction rate is independent of the concentration of the reactants. |
The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. Optimization of these parameters is crucial for achieving maximum degradation efficiency in a photocatalytic reactor. Key parameters include:
pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is a critical step for efficient degradation. unlv.edu For the degradation of Acid Black 1 (a similar acid dye), the peak efficiency was achieved at a pH of 3. nih.gov
Catalyst Dosage: The concentration of the photocatalyst is a significant factor. An increase in catalyst loading generally enhances the degradation rate due to the increased number of active sites. However, beyond an optimal concentration, the efficiency may decrease due to light scattering and reduced light penetration into the solution. frontiersin.org For Acid Black 1, an optimal catalyst mass of 0.75 g/L was identified. nih.gov
Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. Higher initial concentrations can lead to a decrease in the degradation rate as more dye molecules compete for the limited number of active sites on the catalyst surface. nih.gov
Contact Time: The duration of the photocatalytic process directly impacts the extent of degradation. A longer contact time generally results in higher removal efficiency until a plateau is reached. nih.gov
A study on the photodegradation of Acid Black 1 identified the following optimal conditions for achieving 99.1% degradation efficiency: a catalyst mass of 0.75 g/L, an initial dye concentration of 37.5 mg/L, a pH of 3, and a contact time of 45 minutes. nih.gov
Table 2: Optimized Parameters for Acid Dye Degradation
| Parameter | Optimal Value (for Acid Black 1) | Reference |
|---|---|---|
| Catalyst Mass | 0.75 g/L | nih.gov |
| Initial Dye Concentration | 37.5 mg/L | nih.gov |
| pH | 3 | nih.gov |
| Contact Time | 45 min | nih.gov |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing species capable of degrading a wide range of organic pollutants. unlv.edu
The use of persulfate (S₂O₈²⁻) as an oxidant is an effective AOP for the discoloration of this compound. The discoloration process follows first-order kinetics with respect to both the dye and the persulfate concentration. researchgate.net The rate of discoloration is influenced by several factors, including the concentration of persulfate, temperature, and the presence of activators like Fe(II). researchgate.net
The reaction can proceed in both acidic and basic mediums, leading to the formation of one or more intermediates, depending on the ratio of dye to persulfate and the pH of the reaction mixture. researchgate.net It has been observed that even with a significant excess of persulfate, complete mineralization of this compound may not be achieved, indicating that the primary outcome is discoloration through the breakdown of the chromophoric structure. researchgate.net
Table 3: Factors Influencing Persulfate-Based Discoloration of this compound
| Factor | Effect on Discoloration Rate | Reference |
|---|---|---|
| Increase in Persulfate Concentration | Proportional Increase | researchgate.net |
| Increase in Fe(II) Concentration | Proportional Increase | researchgate.net |
| Increase in Temperature | Proportional Increase | researchgate.net |
| Increase in Dye Concentration | Slight Decrease | researchgate.net |
| Presence of Chloride Ions | Slight Decrease | researchgate.net |
Biological Decolorization and Biodegradation Research
Biological methods offer an environmentally friendly and cost-effective alternative for treating dye-laden effluents. Research has focused on identifying potent microbial strains, understanding the enzymatic mechanisms, and optimizing conditions for efficient dye removal.
Various bacterial species have demonstrated the ability to decolorize and degrade azo dyes. In a study on the di-azo dye Acid Blue 113, Pseudomonas stutzeri strain AK6 was shown to decolorize up to 86.2% of a 300 ppm dye solution within 96 hours. nih.govnih.gov This indicates the bacterium's high tolerance and efficiency in breaking down complex azo structures. nih.govnih.gov
Bacterial consortia, or mixed cultures, have also been found to be highly effective. A consortium containing strains of Bacillus cereus achieved up to 93.37% decolorization of mixed azo dyes (Direct Blue 151 and Direct Red 31) within five days. nih.gov Other isolated bacteria, such as Pseudomonas sp., Bacillus sp., and Micrococcus sp., have also shown significant decolorizing capabilities against various blue dyes. sjp.ac.lkijmronline.org For instance, in one study, Pseudomonas sp. 2 achieved the highest decolorization of C.I. Direct Blue 201, reaching 67.93% at a 50 ppm concentration. sjp.ac.lk These microbial systems typically function by utilizing the dye molecules as a substrate under specific environmental conditions. biotech-asia.org
Table 2: Decolorization Efficiency of Various Bacterial Isolates on Blue Dyes
| Bacterial Isolate/Consortium | Target Dye | Decolorization Efficiency (%) | Incubation Time | Reference |
|---|---|---|---|---|
| Pseudomonas stutzeri AK6 | Acid Blue 113 | 86.2 | 96 hours | nih.govnih.gov |
| Bacillus cereus | Direct Blue 151 / Direct Red 31 | 93.37 | 5 days | nih.gov |
| Pseudomonas sp. 2 | C.I. Direct Blue 201 | 67.93 | Not Specified | sjp.ac.lk |
| Pseudomonas fluorescens | Azo-blue dye | 65 | 96 hours | biotech-asia.org |
The primary mechanism for bacterial decolorization of azo dyes is the enzymatic cleavage of the azo bond (-N=N-). emergentresearch.org The key enzyme responsible for this reductive process is azoreductase. emergentresearch.orgresearchgate.net This enzyme catalyzes the breaking of the chromophoric azo linkage, resulting in the formation of colorless aromatic amines, which may be further degraded by other enzymes. emergentresearch.org
The efficiency of microbial dye degradation is highly dependent on environmental and operational parameters. Optimizing these conditions is crucial for maximizing decolorization rates. Key factors include pH, temperature, initial dye concentration, and the presence of co-substrates.
For a bacterial consortium degrading Direct Blue 151 and Direct Red 31, the maximum decolorization was observed at a pH of 9.5 and a temperature of 36°C. nih.gov In another study using Streptomyces DJP15 to degrade an azo blue dye, the optimal conditions were found to be a pH of 7.0 and a temperature of 35°C. microbiologyjournal.org The rate of decolorization often decreases at very high dye concentrations, which can be toxic to the microorganisms. nih.gov For example, the decolorization of C.I. Direct Blue 201 by several bacterial strains was highest at a 50 ppm dye concentration and decreased as the concentration was increased to 100 ppm. sjp.ac.lk Similarly, temperature plays a vital role, with decolorization activity often decreasing at temperatures above the optimum due to potential enzyme denaturation. microbiologyjournal.org
Table 3: Optimal Conditions for Bioremediation of Azo Dyes
| Microorganism | Target Dye | Optimal pH | Optimal Temperature (°C) | Optimal Dye Conc. (mg/L) | Reference |
|---|---|---|---|---|---|
| Streptomyces DJP15 | Azo Blue | 7.0 | 35 | 50 | microbiologyjournal.org |
| Bacterial Consortium | Direct Blue 151 / Direct Red 31 | 9.5 | 36 | 200 | nih.gov |
| Pseudomonas sp. 2 | C.I. Direct Blue 201 | Not Specified | 32 | 50 | sjp.ac.lk |
| Penicillium P1 | Methylene Blue | 3.61 | Not Specified | 50 | nih.gov |
Membrane Separation Technologies
Membrane-based separation processes, such as reverse osmosis, are effective physical methods for removing dyes from wastewater, offering high removal efficiency and the potential for water reuse.
Reverse osmosis (RO) has been successfully applied to remove acid dyes from industrial wastewater. A study focusing on the removal of acid blue dye demonstrated that RO membranes are highly effective. jaaru.orgresearchgate.netresearchgate.net The efficiency of dye removal is significantly influenced by operating conditions such as applied pressure and initial dye concentration. jaaru.orgresearchgate.netresearchgate.net
In the study, the removal efficiency of the acid blue dye increased with an increase in operating pressure from 5 to 10 bar, reaching up to 98% and even 99.8% at 10 bar. jaaru.orgresearchgate.net This is attributed to the increased driving force across the membrane. jaaru.org Conversely, the permeate flux, or the rate at which water passes through the membrane, was found to be inversely proportional to the initial dye concentration. jaaru.orgresearchgate.net This is because a higher concentration of dye molecules can lead to increased concentration polarization at the membrane surface, hindering water passage. The RO system also demonstrated excellent removal of total dissolved solids (TDS), with efficiencies approaching 100%. jaaru.orgresearchgate.net
Table 4: Effect of Operating Pressure on Acid Blue Dye Removal by Reverse Osmosis
| Operating Pressure (bar) | Dye Removal Efficiency (%) | Permeate Flux Trend | Reference |
|---|---|---|---|
| 5 - 10 | Increases with pressure, up to 98% | Increases with pressure | jaaru.orgresearchgate.netresearchgate.net |
| 10 | 99.8 | - | jaaru.org |
Performance Evaluation Under Varying Operational Parameters
The degradation of this compound, particularly its discoloration, has been evaluated using advanced oxidation processes, with persulfate-based oxidation being a key area of investigation. The performance of this degradation process is highly dependent on several operational parameters, which can be manipulated to optimize the rate and efficiency of dye removal.
Research into the discoloration of this compound by persulfate reveals that the reaction kinetics are significantly influenced by the concentration of the oxidant, the presence of catalysts, temperature, initial dye concentration, and the pH of the solution. uctm.eduresearchgate.net The rate of discoloration is directly proportional to the increase in both persulfate and ferrous iron (Fe(II)) concentrations, as well as to a rise in temperature. uctm.eduresearchgate.net This indicates that higher concentrations of the oxidizing agent and the catalyst, which activates persulfate to generate powerful sulfate (B86663) radicals, accelerate the breakdown of the dye's chromophore. uctm.edu Similarly, elevated temperatures enhance the reaction rate. uctm.eduresearchgate.net
Conversely, the degradation rate shows a slight decrease with an increase in the initial concentration of this compound and the presence of chloride ions. uctm.eduresearchgate.net The discoloration process follows first-order kinetics with respect to both the dye and the persulfate concentration. uctm.eduresearchgate.net Studies have also shown that the degradation can proceed effectively in both acidic and basic mediums, although the reaction pathway and the formation of intermediates may vary depending on the pH. uctm.eduresearchgate.net While these parameters are effective for discoloration, it has been noted that even a significant excess of persulfate does not lead to the complete mineralization of the dye. uctm.eduresearchgate.net
Table 1: Effect of Operational Parameters on this compound Degradation Rate
| Operational Parameter | Effect on Degradation Rate | Source |
|---|---|---|
| Persulfate (Oxidant) Concentration | Increase | uctm.eduresearchgate.net |
| Fe(II) (Catalyst) Concentration | Increase | uctm.eduresearchgate.net |
| Temperature | Increase | uctm.eduresearchgate.net |
| Initial Dye Concentration | Slight Decrease | uctm.eduresearchgate.net |
| Chloride Ion Concentration | Slight Decrease | uctm.eduresearchgate.net |
| pH | Effective in both acidic and basic conditions | uctm.eduresearchgate.net |
Environmental Transport and Fate Studies
Sorption Dynamics in Natural Environmental Matrices
The environmental transport and fate of this compound are significantly influenced by its interaction with solid matrices. Adsorption is a key process that can immobilize the dye and prevent its migration into water systems. Studies have investigated the use of activated carbon derived from natural sources as an effective adsorbent for removing this compound from aqueous solutions.
One study focused on activated carbon produced from the wood of Ailanthus altissima. researchgate.net The research demonstrated that this bio-derived activated carbon has a strong affinity for this compound. The adsorption process was found to be spontaneous, as indicated by thermodynamic analyses. researchgate.net Kinetic modeling of the adsorption data showed that the process fits well with first-order, Bangham, and parabolic models. researchgate.net The analysis of thermodynamic parameters such as Gibbs free energy (ΔG) revealed that the affinity of the dye for the activated carbon increased with higher adsorption and activation temperatures. researchgate.net The negative values calculated for the entropy of activation (ΔS) suggest a decrease in the disorder of the system at the solid-solution interface during the adsorption process. researchgate.net
Table 2: Sorption Characteristics of this compound on Activated Carbon
| Characteristic | Finding | Source |
|---|---|---|
| Adsorbent | Activated carbon from Ailanthus altissima wood | researchgate.net |
| Thermodynamics | Spontaneous process | researchgate.net |
| Kinetic Models | Fits First order, Bangham, and Parabolic models | researchgate.net |
| Effect of Temperature | Increased temperature enhances adsorption affinity (driving force) | researchgate.net |
| Entropy of Activation (ΔS*) | Negative, indicating decreased disorder at the interface | researchgate.net |
Leaching and Runoff Characteristics in Engineered Systems
Adsorption Phenomena and Mechanistic Insights of C.i. Acid Blue 1 on Various Substrates
Adsorption Isotherm Modeling
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Modeling these isotherms provides information about the adsorption capacity of the material and the nature of the adsorption process.
Langmuir and Freundlich Model Fitting for Monolayer and Multilayer Adsorption
The Langmuir and Freundlich models are two widely used isotherm models to analyze adsorption equilibrium data.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites and no significant interaction between adsorbed molecules. The linear form of the Langmuir equation is typically expressed as: C_e / q_e = 1 / (K_L * Q_m) + C_e / Q_m Where C_e is the equilibrium concentration of the dye in the solution (mg/L), q_e is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g), Q_m is the maximum monolayer adsorption capacity (mg/g), and K_L is the Langmuir adsorption constant (L/mg) related to the energy of adsorption. Studies on the adsorption of acid blue dyes, such as Acid Blue 129 on almond shells and Acid Blue 113 on dried Corallina officinalis alga and chitin (B13524), have shown good fits to the Langmuir model, suggesting monolayer coverage on the adsorbent surfaces. nih.gove3s-conferences.orgimist.ma For instance, the adsorption of Acid Blue 129 on almond shells was found to fit well with the Langmuir isotherm, indicating monolayer coverage. nih.gov Similarly, the adsorption of Acid Blue 113 on dried C. officinalis alga and chitin also showed good agreement with the Langmuir model, justifying a monolayer and homogeneous adsorption. e3s-conferences.orgimist.ma
The Freundlich isotherm model, on the other hand, is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The linear form of the Freundlich equation is given by: log q_e = log K_F + (1/n) log C_e Where K_F is the Freundlich adsorption constant related to the adsorption capacity, and 1/n is the adsorption intensity parameter, indicating the heterogeneity of the surface. Values of 1/n between 0 and 1 generally indicate favorable adsorption. imist.ma While the Langmuir model often provides a better fit for some acid blue dye adsorption systems, the Freundlich model is also applied to assess the heterogeneity of the adsorbent surface. nih.gove3s-conferences.orgimist.maresearchgate.netresearchgate.net For example, in the adsorption of Acid Blue 129 on almond shells, the Freundlich model was also analyzed, with the parameter 1/n providing insight into adsorption intensity and surface heterogeneity. nih.gov
The applicability of these models varies depending on the specific adsorbent-dye system. High correlation coefficients (R²) are used to determine which model best describes the experimental data. nih.gove3s-conferences.orgimist.maresearchgate.net
Adsorption Kinetic Studies
Pseudo-First-Order and Pseudo-Second-Order Kinetic Analysis
The pseudo-first-order and pseudo-second-order models are commonly used to analyze adsorption kinetic data.
The pseudo-first-order kinetic model, also known as the Lagergren model, assumes that the rate of adsorption is proportional to the difference in the equilibrium and instantaneous adsorption capacities. The linear form is: ln (q_e - q_t) = ln q_e - k_1 t Where q_t is the amount of dye adsorbed per unit mass of adsorbent at time t (mg/g), q_e is the equilibrium adsorption capacity (mg/g), and k_1 is the pseudo-first-order rate constant (1/min). nih.gove3s-conferences.org
The pseudo-second-order kinetic model assumes that the rate of adsorption is proportional to the square of the difference in the equilibrium and instantaneous adsorption capacities. The linear form is: t / q_t = 1 / (k_2 * q_e²) + t / q_e Where k_2 is the pseudo-second-order rate constant (g/mg·min). nih.gove3s-conferences.orgwho.int
Studies on the adsorption of various acid blue dyes, including Acid Blue 129, Acid Blue 292, and Acid Blue 113, on different adsorbents have shown that the pseudo-second-order kinetic model generally provides a better fit to the experimental data compared to the pseudo-first-order model, as indicated by higher correlation coefficients (R²). nih.gove3s-conferences.orgresearchgate.netwho.intcapes.gov.br This suggests that the adsorption rate is controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net For instance, the adsorption kinetics of Acid Blue 129 on almond shells and Acid Blue 292 on Lemna minor biomass were found to follow the pseudo-second-order model. nih.govwho.int Similarly, the adsorption of Acid Blue 113 on dried C. officinalis alga also showed a better fit with the pseudo-second-order model. e3s-conferences.org
Application of Modified Cegarra-Puente Kinetic Model in Dyeing Studies
The Modified Cegarra-Puente kinetic model is particularly relevant in the context of dyeing processes, which involve the adsorption of dyes onto textile fibers like wool. This model is used to describe the kinetics of dye uptake by fibers. While specific studies on C.I. Acid Blue 1 using this model were not found in the search results, research on the dyeing of wool with CI Acid Blue 106 has successfully applied this model. nanochemres.orgnanochemres.orgresearchgate.netijche.com
The Modified Cegarra-Puente model considers the diffusion of dye molecules into the fiber and their reaction with active sites. It has been reported to provide a good fit for the dyeing kinetics of acid dyes on wool, yielding parameters such as the dyeing rate constant. nanochemres.orgnanochemres.orgijche.com The model's applicability suggests that the dyeing process is influenced by both diffusion and adsorption steps. Studies using this model have helped in understanding the rate-limiting steps and optimizing dyeing conditions for acid dyes on protein fibers like wool. nanochemres.orgijche.com
Thermodynamic Aspects of Adsorption
Thermodynamic studies are essential to determine the feasibility, spontaneity, and nature (endothermic or exothermic) of the adsorption process. These studies are conducted at different temperatures to evaluate the changes in thermodynamic parameters.
Determination of Enthalpy, Entropy, and Gibbs Free Energy Changes
The key thermodynamic parameters are the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters are typically calculated using the Van't Hoff equation, which relates the equilibrium constant to temperature: ln K_c = -ΔH° / (R * T) + ΔS° / R Where K_c is the thermodynamic equilibrium constant, R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature (K). The Gibbs free energy change is then calculated using the equation: ΔG° = -R * T * ln K_c Alternatively, ΔG° can be calculated from ΔH° and ΔS° using the Gibbs-Helmholtz equation: ΔG° = ΔH° - T * ΔS° researchgate.netscirp.orgsemanticscholar.org
The values of these parameters provide insights into the adsorption process:
Gibbs Free Energy Change (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous. The magnitude of ΔG° indicates the driving force for the adsorption. researchgate.netscirp.orgsemanticscholar.org Studies on the adsorption of acid blue dyes, including Acid Blue 129 and Acid Blue 292, have reported negative ΔG° values, confirming the spontaneity of the adsorption process on the studied adsorbents. nih.govresearchgate.net
Enthalpy Change (ΔH°): The sign of ΔH° indicates whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). A positive ΔH° suggests that the adsorption is favored at higher temperatures, while a negative ΔH° indicates that it is favored at lower temperatures. scirp.orgsemanticscholar.org Adsorption of Acid Blue 129 on almond shells and Acid Blue 292 on modified Azolla filicoloides were found to be endothermic processes, indicated by positive ΔH° values. nih.govresearchgate.net Conversely, the adsorption of Acid Blue 1 on activated carbon showed irreversible adsorption that decreased with increasing temperature, which might suggest an exothermic component, although the provided snippet doesn't explicitly state the sign of ΔH° for this specific case. researchgate.netresearchgate.net
Entropy Change (ΔS°): The sign of ΔS° provides information about the randomness at the solid-solution interface during adsorption. A positive ΔS° suggests increased randomness or disorder at the interface, while a negative ΔS° indicates decreased randomness. scirp.org For the adsorption of Acid Blue 1 on activated carbon, negative values of ΔS° were reported, reflecting a decrease in the disorder at the solid-solution interface. researchgate.net For Acid Blue 129 adsorption on almond shells, a positive sign of ΔS° was observed, indicating that the adsorption process might involve electrostatic interaction leading to some structural changes or rearrangement at the interface. nih.gov
These thermodynamic parameters, determined from experiments conducted at different temperatures, are crucial for evaluating the feasibility and nature of using different materials as adsorbents for this compound.
Development and Evaluation of Adsorbent Materials
A wide range of materials have been investigated for their potential to adsorb this compound and other acid dyes. These materials vary in their origin, composition, and surface characteristics.
Natural and Modified Lignocellulosic Biomass Adsorbents
Lignocellulosic biomass, derived from agricultural wastes and forest residues, is an abundant, inexpensive, and renewable resource for developing adsorbents. mdpi.commdpi.com These materials primarily consist of cellulose, hemicellulose, and lignin (B12514952). mdpi.com While raw lignocellulosic biomass can be used for dye adsorption, its interaction with anionic dyes like this compound can be limited due to the electronegative nature of its surface. mdpi.comencyclopedia.pub
Chemical modification is often employed to enhance the adsorption capacity of lignocellulosic biomass for anionic dyes. mdpi.comencyclopedia.pub The primary goal of modification is to introduce cationic groups onto the surface, which can electrostatically attract the negatively charged dye molecules. mdpi.comencyclopedia.pub Common modification methods include treatment with amine-based chemicals, cationic surfactants, quaternary ammonium (B1175870) compounds, and acid solutions. mdpi.comencyclopedia.pub For instance, amine-rich compounds are frequently used as they can easily attach to lignocellulose and attract anionic dyes. mdpi.comencyclopedia.pub Acid modification, particularly with dilute sulfuric acid, can also increase the surface area and porosity of lignocellulosic materials, exposing more active groups for adsorption. eeer.orgeeer.org
Studies on the adsorption of other acid dyes, such as Acid Blue 113 and Acid Blue 25, on modified lignocellulosic materials like dried Corallina officinalis alga and activated carbon from wild date stones, have shown promising results. e3s-conferences.orgimist.maresearchgate.net These studies indicate that modified lignocellulosic adsorbents can achieve high removal percentages and adsorption capacities. e3s-conferences.orgimist.maresearchgate.net The adsorption capacity of modified lignocellulosic materials for dye removal has been reported to be significantly higher (1.60–18.03 times) compared to their unmodified counterparts, often due to the introduction of functional groups like -SO₃ from sulfuric acid modification. eeer.orgeeer.org
Inorganic and Mineral-Based Adsorbents (e.g., Bentonite (B74815), Activated Carbon, Metal Oxides)
Inorganic and mineral-based materials are also widely used as adsorbents for dye removal. This category includes materials like bentonite, activated carbon, metal oxides, and other natural minerals such as diatomite, zeolite, and perlite. gnest.orggnest.org
Activated carbon is a traditional and widely used adsorbent known for its high surface area and porous structure. mdpi.comgnest.org It has shown effectiveness in adsorbing various dyes, including acid dyes. gnest.orgresearchgate.netuctm.edu However, its relatively high cost and regeneration challenges can limit its large-scale application. mdpi.comgnest.org
Bentonite clay is another natural mineral adsorbent that has been explored for dye removal. gnest.orgresearchgate.net It possesses exchangeable ions and can be used in its native form or modified to enhance its adsorption properties. gnest.orgresearchgate.net Studies on the removal of acid dyes, such as Acid Blue 113 and Cyanine Acid Blue, using bentonite have demonstrated its potential, with factors like pH significantly influencing the adsorption capacity. researchgate.net Saturated sodium chloride treatment has been shown to increase the adsorption capacity of bentonite for Cyanine Acid Blue. researchgate.net
Metal oxides and nanomaterials also represent alternatives for dye removal. cam.ac.ukrsc.org Hybrid materials incorporating metal oxides or other inorganic components with bio-adsorbents have been developed to enhance adsorption performance. rsc.org For example, a magnetic TiO₂/Cu/aluminosilicate nanocatalyst has been synthesized and applied for the removal of Acid Black 1 dye, showing high removal efficiency. nih.gov
Natural minerals like diatomite, which is primarily composed of SiO₂·H₂O, are also utilized as adsorbents due to their porous structure, large surface area, and abundance of surface functional groups. gnest.orggnest.org While cleaned diatomite has a certain adsorption capacity, mixing it with other materials, such as activated carbon, can significantly enhance its performance. gnest.org
Surface Chemistry and Morphology Optimization for Adsorption
The efficiency of an adsorbent is strongly dependent on its surface chemistry and morphology. gnest.orgresearchgate.netgmsarnjournal.comacs.org Surface functional groups, surface charge, surface area, and pore structure all play crucial roles in the adsorption process. gnest.orgacs.org
For anionic dyes like this compound, adsorbents with positively charged surfaces or those that can develop positive charges under specific solution conditions are generally more effective due to electrostatic attraction. deswater.comnih.gov Chemical modifications, as discussed earlier, are often aimed at altering the surface chemistry to favor the adsorption of anionic dyes by introducing cationic sites or modifying existing functional groups. mdpi.comencyclopedia.pub
The morphology of the adsorbent, including its surface area and pore size distribution, affects the number of available adsorption sites and the accessibility of dye molecules to these sites. gnest.org A higher surface area generally provides more sites for adsorption, while an appropriate pore structure facilitates the diffusion of dye molecules into the adsorbent matrix. gnest.org For instance, smaller particle sizes of adsorbents typically lead to a larger surface area and, consequently, higher adsorption capacity. mdpi.comencyclopedia.pub
Optimization of surface chemistry and morphology can involve various techniques, including chemical treatments, physical activation, and the synthesis of composite materials. eeer.orgeeer.orgacs.org For example, acid modification of lignocellulosic materials can increase surface area and introduce functional groups that enhance dye adsorption. eeer.orgeeer.org Similarly, the synthesis of aminated lignin has been shown to be an effective strategy for creating adsorbents with enhanced dye decolorization capabilities, attributed to the incorporated amine functionalities and increased specific surface area. acs.orgresearchgate.net
Influence of Solution Parameters on Adsorption Efficiency
Solution parameters such as pH, initial dye concentration, and contact time significantly influence the adsorption efficiency of this compound on various adsorbents.
Effect of pH on Dye Adsorption and Adsorbent Surface Charge
Solution pH is a critical parameter that affects both the ionization state of the dye molecule and the surface charge of the adsorbent. This compound is an anionic dye, meaning it carries a negative charge in aqueous solutions, particularly at neutral to alkaline pH. The acidity constant (pKa) of the most acidic group of a similar acid dye, Acid Blue 129, is reported as 1.6, indicating it is easily dissociated and carries negative charges in typical experimental conditions. nih.gov
The effect of pH on the adsorption of acid dyes is often characterized by a decrease in adsorption capacity as the pH increases. researchgate.netdeswater.comnih.govrasayanjournal.co.in At low pH values, the concentration of hydrogen ions (H⁺) is high, which can lead to the protonation of functional groups on the adsorbent surface, resulting in a more positively charged surface. researchgate.netdeswater.comnih.govjocpr.com This positive charge enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules, leading to higher adsorption. deswater.comnih.govjocpr.com
As the pH increases, the concentration of H⁺ decreases, and the adsorbent surface may become less positively charged or even negatively charged due to the dissociation of acidic functional groups. researchgate.netdeswater.comnih.govjocpr.com This can lead to electrostatic repulsion between the negatively charged adsorbent surface and the anionic dye molecules, reducing adsorption efficiency. researchgate.netnih.govrasayanjournal.co.in For some adsorbents, there might also be competition between hydroxide (B78521) ions (OH⁻) and dye anions for adsorption sites at higher pH values. researchgate.net
Studies on the adsorption of other acid dyes like Acid Blue 113, Acid Blue 121, and Acid Blue 129 on various adsorbents, including Corallina officinalis alga, chitin, fish scales, hydroxyapatite (B223615), activated carbon, and almond shells, consistently show that optimal adsorption occurs at acidic pH values. e3s-conferences.orgimist.madeswater.comnih.govphyschemres.org For example, the maximum adsorption of Acid Blue 129 on almond shells was observed at pH 2. nih.gov Similarly, the adsorption capacities of fish scales and hydroxyapatite for Acid Blue 121 decreased as the initial pH increased from 2.0 to 5.0. deswater.com
The point of zero charge (pHpzc) of the adsorbent material is an important parameter in understanding the effect of pH. Below the pHpzc, the adsorbent surface is positively charged, while above the pHpzc, it is negatively charged. For effective adsorption of anionic dyes, the optimal pH is typically below the pHpzc of the adsorbent. deswater.comrasayanjournal.co.in
Impact of Initial Dye Concentration and Contact Time
The initial dye concentration and contact time are crucial parameters influencing the adsorption process kinetics and capacity.
The initial dye concentration provides the driving force for mass transfer of dye molecules from the solution to the adsorbent surface. gmsarnjournal.comscielo.org.co Generally, increasing the initial dye concentration leads to a higher amount of dye adsorbed per unit mass of adsorbent, up to the saturation capacity of the adsorbent. e3s-conferences.orgimist.majocpr.comscielo.org.co This is because a higher concentration provides more dye molecules to interact with the available adsorption sites. e3s-conferences.orgimist.mascielo.org.co However, the percentage removal of the dye may decrease at higher initial concentrations if the adsorbent dosage is fixed, as the available adsorption sites become saturated. jocpr.com
The contact time between the dye solution and the adsorbent is another critical factor determining the adsorption equilibrium. Adsorption is typically a rapid process initially, as dye molecules quickly occupy the most accessible adsorption sites on the external surface of the adsorbent. e3s-conferences.orgimist.mauctm.edu As time progresses, the adsorption rate slows down as dye molecules diffuse into the internal pores of the adsorbent and occupy less accessible sites. e3s-conferences.orguctm.edu Equilibrium is reached when the rate of adsorption equals the rate of desorption, and no further significant amount of dye is removed from the solution. e3s-conferences.orgimist.manih.gov
Studies on the adsorption of acid dyes on various adsorbents show that equilibrium is typically reached within a certain contact time, which varies depending on the adsorbent material and experimental conditions. e3s-conferences.orgimist.manih.gov For instance, the adsorption equilibrium of Acid Blue 113 on dried Corallina officinalis alga was established within 120 minutes. e3s-conferences.org For the same dye on chitin, equilibrium was reached after about 60 minutes for lower initial concentrations and 90 minutes for higher concentrations. imist.ma The initial rapid adsorption phase is often attributed to the high availability of free active sites on the adsorbent surface. e3s-conferences.orgimist.ma
Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are commonly used to describe the adsorption rate and elucidate the adsorption mechanism. e3s-conferences.orguctm.edu The pseudo-second-order model often provides a good fit for the adsorption of acid dyes on various adsorbents, suggesting that the adsorption rate is controlled by the chemical interaction between the adsorbate and the adsorbent. e3s-conferences.orgresearchgate.netresearchgate.netnih.govacs.org Intraparticle diffusion models are also used to assess the role of diffusion within the adsorbent pores as a rate-limiting step. researchgate.netuctm.edudeswater.comacs.org
The relationship between initial dye concentration and adsorption capacity is often described by adsorption isotherm models, such as the Langmuir and Freundlich models. e3s-conferences.orgimist.maresearchgate.netresearchgate.netnih.govjocpr.comscielo.org.coacs.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. e3s-conferences.orgimist.maresearchgate.netresearchgate.netnih.govjocpr.comscielo.org.co Studies have shown that the adsorption of acid dyes on various adsorbents can be well-described by either the Langmuir or Freundlich model, depending on the specific adsorbent-dye system. e3s-conferences.orgimist.maresearchgate.netresearchgate.netnih.govjocpr.comscielo.org.coacs.org
Data Table: Effect of Initial Dye Concentration on Adsorption Capacity
| Adsorbent Type | Dye (similar to this compound) | Initial Concentration Range (mg/L) | Adsorption Capacity Trend |
| Dried Corallina officinalis alga | Acid Blue 113 | 20 - 300 | Increases with concentration e3s-conferences.org |
| Chitin | Acid Blue 113 | 20 - 300 | Increases with concentration imist.ma |
| Flower wastes | Acid Blue 9 | 0 - 15 | Increases with concentration scielo.org.co |
| Citric acid modified leaves of Ricinus communis | Methylene Blue (for comparison) | 50 - 200 | Percentage removal decreased with concentration jocpr.com |
| Cationic Copolymer [P4VP-C16Br] | Acid Blue 113 | 10 - 600 | Increases with concentration physchemres.org |
| Almond shell | Acid Blue 129 | Not specified | Adsorption rate observed by decrease in concentration nih.gov |
Data Table: Effect of Contact Time on Dye Removal
| Adsorbent Type | Dye (similar to this compound) | Initial Concentration (mg/L) | Equilibrium Time (min) | Removal Percentage at Equilibrium |
| Dried Corallina officinalis alga | Acid Blue 113 | 20, 100 | 120 | ~70% e3s-conferences.org |
| Chitin | Acid Blue 113 | 20, 100 | ~60-90 | 77% (20 mg/L), 80% (100 mg/L) imist.ma |
| Activated carbon (Acid Blue 29) | Acid Blue 29 | Not specified | 420 | Rapid in first 40-60 min uctm.edu |
Data Table: Effect of pH on Dye Adsorption
| Adsorbent Type | Dye (similar to this compound) | pH Range Studied | Observed Trend | Optimal pH (if specified) |
| Activated charcoal | Acid Blue | Not specified | Adsorption decreases with increasing pH researchgate.net | Not specified |
| Activated carbon | Acid Blue 92 | 2 - 11 | Uptake decreased with increasing pH, increased from pH 2 to 4 rasayanjournal.co.in | Around 4.0 rasayanjournal.co.in |
| Fish scales (FS) & Hydroxyapatite (CHAp) | Acid Blue 121 | 2.0 - 5.0 | Adsorption decreased with increasing pH deswater.com | 2.0 deswater.com |
| Almond shell | Acid Blue 129 | 2 - 12 | Maximum adsorption at pH 2 nih.gov | 2 nih.gov |
| Cationic Copolymer [P4VP-C16Br] | Acid Blue 113 | 2 - 8 | Decrease in qe from pH 4 to 8 physchemres.org | Not specified |
Theoretical and Computational Chemistry Studies on C.i. Acid Blue 1
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. DFT calculations have been applied to C.I. Acid Blue 1 to understand its electronic distribution and potential reaction pathways.
Modeling Electronic Structure and Reactivity
DFT calculations can model the electronic structure of this compound, providing information about the distribution of electrons within the molecule. This is crucial for understanding its chemical behavior and reactivity researchgate.netmdpi.com. By analyzing the electronic structure, researchers can identify regions within the molecule that are likely to participate in chemical reactions.
Analysis of Frontier Molecular Orbitals and Electron Transitions
Frontier Molecular Orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a significant role in determining a molecule's reactivity and spectroscopic properties ethz.chlibretexts.org. DFT calculations allow for the analysis of the energy levels and spatial distribution of these orbitals for this compound researchgate.netfigshare.comresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to the molecule's stability and its ability to undergo electron transitions, which are responsible for its color figshare.comacs.orgdergipark.org.tr. Studies on similar dyes using DFT have explored the relationship between electronic transitions and their absorption spectra acs.org.
Molecular Dynamics (MD) Simulations for Macroscopic Behavior
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations can provide insights into the macroscopic behavior of this compound, such as its aggregation in solution and its interactions with other materials.
Prediction of Aggregation Phenomena in Solution
Dyes like this compound can aggregate in solution, affecting their properties and performance in applications like dyeing researchgate.netpsu.edu. MD simulations can be used to model the interactions between dye molecules in a solvent and predict their aggregation tendencies under different conditions, such as concentration, temperature, and the presence of electrolytes researchgate.net. Studies on other sulfonated dyes have utilized molecular modeling to understand the formation and characteristics of aggregates in aqueous environments researchgate.net.
Simulating Dye-Substrate Interactions at the Molecular Scale
Understanding how this compound interacts with different substrates is essential for optimizing its use in various applications. MD simulations can simulate the interactions between dye molecules and substrate surfaces at the molecular level researchgate.net. This can help elucidate the mechanisms of adsorption, diffusion, and binding, providing valuable information for areas such as textile dyeing or the development of adsorbent materials for dye removal researchgate.netnih.govhilarispublisher.com. While direct MD studies on this compound interacting with specific substrates were not extensively found in the search results, MD simulations have been applied to study the adsorption of other dyes on various materials, demonstrating the applicability of this method mdpi.comresearchgate.net.
Quantum Chemical Investigations of Bonding and Interactions
Quantum chemical methods, including but not limited to DFT, are used to investigate the nature of chemical bonds and intermolecular interactions within this compound and between the dye and its environment researchgate.net. These investigations can provide a detailed understanding of the forces that govern the molecule's structure, stability, and interactions. Studies utilizing quantum chemical analysis have been employed to investigate the mechanisms of dye degradation and the interactions of dyes with various substances researchgate.netresearchgate.netjetjournal.orgresearchgate.net. This includes examining properties like chemical potential, electronegativity, and electrophilicity index, which are relevant to understanding reactivity and interactions figshare.comjetjournal.org.
Interactions of C.i. Acid Blue 1 with Various Materials and Complex Systems in Research
Dye-Fiber Interactions in Textile Research
Acid dyes, including C.I. Acid Blue 1, are commonly applied to protein and synthetic fibers such as wool and nylon. These fibers possess cationic sites, especially under acidic dyeing conditions, which facilitate interaction with the anionic dye molecules. nih.gov
Mechanisms of Diffusion and Adsorption on Protein and Synthetic Fibers (e.g., Wool, Nylon)
The dyeing process of fibers like wool and nylon with acid dyes involves several stages: transfer of dye molecules from the solution to the fiber's external surface, adsorption onto the external surface, and diffusion into the inner parts of the fiber. nanochemres.org The interaction between anionic dyes and protein or polyamide fibers is often described as an electrostatic attraction between the anionic dye molecules and the protonated, cationic sites within the fiber matrix. sdc.org.uk
For protein fibers like wool, under acidic conditions, hydrogen ions are sorbed by the fiber, associating with amino groups to form cationic ammonium (B1175870) groups (-NH₃⁺). p2infohouse.org These positively charged sites then attract the negatively charged sulfonate groups of the acid dye. Similarly, nylon fibers also exhibit an ionic character at certain locations, which facilitates interaction with acid dyes. p2infohouse.org
However, the interaction is not solely limited to electrostatic forces. Hydrophobic interactions also play a crucial role, both between the dye and hydrophobic sidechains in the fiber and between dye molecules themselves. sdc.org.uk Water-soluble acid dyes, despite having hydrophilic sulfonate groups, also contain hydrophobic regions composed of benzenoid and aliphatic hydrocarbons, which can lead to aggregation into dye-dye micelles. p2infohouse.org Aromatic or π–π interactions are also proposed to be significant, particularly in the dyeing of nylon, where sorbed dye molecules can interact with newly sorbed dye molecules. sdc.org.uk
Studies on the uptake of acid dyes by wool and nylon have shown that the mechanism can be complex and not always a simple ion exchange process where the dye displaces smaller anions. researchgate.net
Kinetic and Thermodynamic Analysis of Dyeing Processes
Thermodynamic analysis provides insights into the feasibility and energy changes associated with the dyeing process. Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated from experiments conducted at different temperatures. nih.govhilarispublisher.com Negative values of Gibbs free energy typically indicate a spontaneous adsorption process. nih.govmdpi.com Enthalpy changes can reveal whether the process is exothermic or endothermic. nih.govhilarispublisher.com Entropy changes reflect the change in disorder of the dye molecules during adsorption. nih.govhilarispublisher.com
Adsorption isotherm models, such as the Langmuir and Freundlich models, are employed to describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the fiber at a constant temperature. nih.govhilarispublisher.com The Langmuir isotherm often fits the adsorption of acid dyes on nylon and wool, implying monolayer coverage of dye molecules on specific sites in the fiber. hilarispublisher.com
Research on the dyeing of wool and nylon with acid dyes has investigated the influence of parameters like temperature on dyeing rate and equilibrium time. bioline.org.br
Dye-Adsorbent Surface Interactions
This compound, as a model anionic dye, is frequently used in research to investigate the adsorption capabilities of various materials for dye removal from aqueous solutions. smolecule.com The interactions between the dye and adsorbent surfaces are governed by the surface chemistry and functional groups of the adsorbent, as well as the chemical structure of the dye.
Investigation of Electrostatic and Hydrogen Bonding Contributions
Electrostatic interactions play a significant role in the adsorption of anionic dyes like this compound onto adsorbents, particularly those with positively charged surfaces or functional groups. mdpi.comhilarispublisher.com The negatively charged sulfonate groups of the dye can be attracted to positively charged sites on the adsorbent surface. smolecule.comphyschemres.org The pH of the solution is a critical factor influencing electrostatic interactions, as it affects the surface charge of the adsorbent and the ionization state of the dye. nih.govmdpi.comimist.ma Generally, lower pH values can enhance the adsorption of anionic dyes on adsorbents with pH-dependent surface charges by increasing the number of positively charged sites. nih.govimist.ma
Hydrogen bonding also contributes to the adsorption of this compound onto various materials. mdpi.comhilarispublisher.com Interactions can occur between hydrogen bond donor or acceptor groups on the dye molecule and complementary functional groups (e.g., hydroxyl, carboxyl, amine) on the adsorbent surface. mdpi.comphyschemres.org Studies using spectroscopic techniques like FTIR have provided evidence for the involvement of hydrogen bonding in the adsorption process. mdpi.comhilarispublisher.com
The relative contributions of electrostatic interactions and hydrogen bonding can depend on the specific adsorbent material and the experimental conditions. mdpi.com
Role of Adsorbent Surface Chemistry and Functional Groups
The surface chemistry and the nature and distribution of functional groups on the adsorbent significantly influence its capacity and mechanism for adsorbing this compound. Adsorbents derived from various materials, including activated carbon, agricultural wastes, and modified polymers, have been studied for their dye removal capabilities. mdpi.comimist.maresearchgate.netresearchgate.netekb.eg
Functional groups such as carboxyl, hydroxyl, carbonyl, and amine groups on the adsorbent surface can participate in interactions with the dye molecules through electrostatic attraction, hydrogen bonding, and potentially other mechanisms like π–π interactions. mdpi.comresearchgate.netmdpi.com The presence and abundance of these groups can be characterized using techniques like FTIR and XPS. hilarispublisher.comresearchgate.netmdpi.com
For example, activated carbons with oxygen-containing functional groups on their surface can exhibit enhanced adsorption of certain pollutants. mdpi.com The surface area and pore structure of the adsorbent also play a role in the adsorption capacity, providing available sites for dye molecules to bind or become trapped within the porous structure. mdpi.comresearchgate.netekb.eg
Studies have shown that tailoring the surface chemistry of adsorbents, such as through chemical modification or activation processes, can significantly impact their adsorption performance for anionic dyes. researchgate.netmdpi.com
Inter-Dye Interactions and Complex Formation
In systems containing mixtures of dyes, interactions between different dye molecules can occur, potentially influencing their individual adsorption behavior. Research has investigated the interactions between anionic dyes, such as C.I. Acid Blue 25 (which shares structural similarities with this compound and is often used as a model anionic dye), and cationic dyes in solution. hilarispublisher.comnih.gov
Spectrophotometric analysis has been used to demonstrate the formation of molecular complexes between anionic and cationic dyes when present in the same solution, particularly in equimolar proportions. hilarispublisher.comnih.gov These inter-dye interactions can affect the adsorption of individual dyes onto a substrate. For instance, the adsorption of an anionic dye can be enhanced when the formation of a molecular complex with a cationic dye is disadvantaged. hilarispublisher.comnih.gov Conversely, the presence of a cationic dye can lead to the release of the cationic dye from an adsorbent when an anionic dye is introduced, due to electrostatic attraction between the two dye species in the aqueous solution. hilarispublisher.comnih.gov
Interactions between acid dyes and surfactants, particularly nonionic surfactants, have also been studied. lodz.plniscpr.res.in These interactions can lead to the formation of dye-surfactant complexes or mixed micelles in solution. niscpr.res.in The extent of interaction can depend on the structure of the dye (e.g., number of sulfonic acid groups, hydrophobicity) and the surfactant. niscpr.res.in The formation of these complexes can influence the solubility of the dye and its adsorption behavior on fibers like wool, potentially affecting the leveling of dyeing. lodz.plniscpr.res.in Hydrophobic and electrostatic interactions are considered driving forces for the interaction between acid dyes and certain nonionic surfactants. lodz.pl
These inter-dye and dye-additive interactions highlight the complexity of dyeing and adsorption processes in multi-component systems.
Spectrophotometric Elucidation of Molecular Complexation
Spectrophotometry is a widely used technique to investigate the interactions between dyes and various materials, including the formation of molecular complexes. While direct studies focusing specifically on the molecular complexation of this compound using spectrophotometry are not extensively detailed in the available literature, research on similar acid dyes provides insights into the methodologies and phenomena involved.
Studies on the anionic dye C.I. Acid Blue 25 (AB25), for instance, have utilized spectrophotometric analysis to investigate interactions with cationic surfactants. These studies demonstrated the formation of a molecular complex between the anionic dye and the cationic surfactant, detectable at specific wavelengths (e.g., 510 nm and 705 nm when AB25 and a cationic dye were in equimolar proportions). hilarispublisher.comresearchgate.net The changes observed in the UV-Vis absorption spectra of the dye solution upon the addition of a surfactant or adsorbent are indicative of these interactions and can be used to calculate binding constants and partition coefficients. researchgate.net
Similarly, UV-Vis spectrophotometry has been employed to study the adsorption characteristics of C.I. Acid Blue 113 (AB113) in aqueous solutions. physchemres.orgimist.ma Analysis of the absorption spectra at different pH values can reveal changes in the dye's chemical structure or its interaction with the surrounding medium or an adsorbent. physchemres.org
For this compound (Patent Blue V), spectral analysis indicates strong absorption below 450 nm and above 600 nm, contributing to its characteristic blue-green color. medchemexpress.com Although specific molecular complexation studies of this compound using spectrophotometry were not prominently found, the principles and techniques applied to other acid dyes, such as observing shifts in absorbance maxima or changes in peak intensity, would be applicable to studying its interactions with various complexing agents or materials.
Influence of Co-Adsorption on Dye Removal Mechanisms
The removal of dyes from aqueous solutions is a significant area of research, particularly in the context of wastewater treatment. Adsorption is a common method employed for dye removal, and the presence of multiple solutes (co-adsorption) can significantly influence the removal efficiency and mechanisms.
Studies investigating the co-adsorption of different dyes have shown that competitive adsorption can occur, where the presence of one dye reduces the adsorption capacity for another. For example, the co-adsorption of two anionic dyes, C.I. Acid Blue 25 and C.I. Acid Red 1, onto kaolin (B608303) demonstrated that their maximum co-adsorption capacity was lower compared to their individual adsorption, indicating competition for the available adsorption sites on the material. researchgate.net The kinetics of both individual and co-adsorption of these dyes followed a pseudo-second-order model, with mass transport involving both intraparticle and film diffusion. researchgate.net
Interactions between anionic dyes and cationic substances, such as surfactants or positively charged adsorbent surfaces, are often driven by electrostatic attraction, which is a primary mechanism for the removal of acid dyes from water. hilarispublisher.comacs.orgwho.int In systems involving both anionic and cationic dyes or other charged species, dye-dye interactions due to electrostatic forces can occur in the aqueous phase, potentially influencing their adsorption behavior onto a material. hilarispublisher.comdergipark.org.tr
While specific research on the co-adsorption of this compound with other substances was not extensively detailed, the general principles observed in studies with similar acid dyes are relevant. The anionic nature of this compound suggests that its adsorption would be favored by positively charged surfaces and influenced by the presence of other anionic or cationic species in the solution due to competitive effects or complex formation. The efficiency of its removal through adsorption would likely depend on factors such as pH, temperature, initial dye concentration, and the properties of the adsorbent material, consistent with findings for other acid dyes. physchemres.orgimist.maacs.orgresearchgate.net
Tracer Applications in Hydrological and Subsurface Research
Dyes are widely used as tracers in hydrological and subsurface investigations to track water flow paths, estimate transport parameters, and assess the movement of solutes in various environments. This compound, particularly under its synonym Patent Blue V, has found application in these research areas.
Modeling of Dye Transport and Attenuation in Porous Media
Modeling the transport and attenuation of dyes in porous media is essential for predicting their movement in groundwater and soil systems. These models typically incorporate processes such as advection, dispersion, diffusion, and sorption. dumux.orgcomsol.itutah.edufuw.edu.pl
While specific modeling studies focusing on the transport of this compound were not prominently featured, the general approaches used for modeling solute and colloid transport in porous media are applicable. Continuum-based numerical models that solve the advection-dispersion equation are commonly used to describe the macroscopic transport behavior of substances in porous media. utah.edu These models may include terms to account for mass transfer between the mobile (water) phase and the stationary (solid) phase, representing processes like adsorption. utah.edu
The complexity of porous media, including heterogeneity in pore structure and hydraulic properties, significantly influences transport and attenuation. dumux.orgfuw.edu.plnih.gov Models can incorporate these complexities to better predict solute movement. For instance, models for colloid transport consider interactions with the solid surface, which can be influenced by factors like electrostatic forces. utah.edu
Modeling software like COMSOL Multiphysics can be used to simulate chemical species reaction and transport in porous media, defining transport properties, porous matrix properties, and reactions. comsol.it Applying such modeling approaches to this compound would require determining specific parameters related to its interaction with the porous medium, such as adsorption isotherms and kinetic rates.
Assessment of Environmental Sorption and Mobility
The environmental sorption and mobility of this compound are critical factors determining its potential to contaminate water resources. As an anionic dye, its behavior in the environment is influenced by its interaction with soil and sediment components.
Safety data sheets for Patent Blue V (this compound) sometimes indicate a lack of specific data on environmental fate and pathways or results of persistence, bioaccumulation, and toxicity (PBT) and very persistent, very bioaccumulative (vPvB) assessments. heubach.comheubach.com However, it is generally advised that the product should not be allowed to enter drains, water courses, or the soil. heubach.comheubach.com
Synthetic dyes, including those structurally related to this compound, are often designed for chemical and photolytic stability, which can lead to their persistence in natural environments. scbt.com The mobility of dyes in soil is influenced by factors such as soil composition, pH, and flow velocity. atamanchemicals.com Acid dyes, being anionic, can be attracted to and sorbed by positively charged sites in soil, which are more prevalent in acidic conditions. atamanchemicals.com However, the ionic nature of acid dyes can also lead to ion-exchange processes with clay minerals in soil, which may retard their leaching and thus reduce mobility. dumux.org
PubChem provides an estimated organic carbon-water (B12546825) distribution coefficient (Koc) of 15 for this compound, which suggests very high mobility in soil. dumux.org However, this estimation may not fully capture the complex interactions, such as ion exchange, that can occur in diverse soil environments.
This compound (Patent Blue V) is utilized as a water tracer in environmental studies to track water movement and dispersion in aquatic systems. atamanchemicals.com Its use as a tracer in soil science to visualize infiltration and water distribution atamanchemicals.com further highlights its mobility in porous media, although its sorption characteristics need to be considered for quantitative tracing. The potential for sorption onto soil particles can lead to attenuation of the dye plume as it moves through the subsurface.
The assessment of environmental persistence and mobility of organic substances often relies on parameters like half-life and Koc values. who.int While detailed studies specifically on the environmental sorption and degradation kinetics of this compound were not extensively found, the available information suggests that it can be persistent in the environment and its mobility and sorption behavior are influenced by its anionic character and the properties of the porous media it interacts with.
Q & A
Q. How can researchers ensure their methodology for this compound studies meets reproducibility standards?
- Methodological Answer : Document all parameters (e.g., reagent purity, stirring rates, calibration protocols) in supplementary materials. Share raw data and code (e.g., Python/R scripts for kinetic modeling) via repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
